

An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-one

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-2-butanone

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Name – A Functional Group Perspective

In the landscape of synthetic chemistry, certain molecules serve as unassuming yet critical nodes, connecting simple starting materials to complex, high-value targets. 3-Methyl-1-phenylbutan-2-one, also known by the common names benzyl isopropyl ketone, is one such molecule. Its IUPAC name, 3-methyl-1-phenylbutan-2-one, precisely describes its structure: a four-carbon butanone chain with a methyl group at position 3 and a phenyl group at position 1. While its name provides a static structural description, its true utility lies in the dynamic interplay of its functional groups: a reactive ketone, an activatable benzylic methylene group, and a sterically influential isopropyl group. This guide aims to provide a comprehensive technical overview of this compound, moving beyond basic properties to explore its synthesis, reactivity, and applications, offering field-proven insights for the modern researcher.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These properties dictate storage conditions, solvent choices, and purification strategies.

Identifiers

Identifier	Value
IUPAC Name	3-methyl-1-phenylbutan-2-one
CAS Number	2893-05-2[1][2]
Molecular Formula	C ₁₁ H ₁₄ O[1][2]
Molecular Weight	162.23 g/mol [3][4]
Canonical SMILES	CC(C)C(=O)CC1=CC=CC=C1[1]
InChI Key	ZATIMOAGKJEVGN-UHFFFAOYSA-N[1]
Synonyms	Benzyl isopropyl ketone, Isopropylbenzyl ketone, 1-Phenyl-3-methyl-2-butanone[5][6]

Physicochemical Data

The physical properties of 3-methyl-1-phenylbutan-2-one are characteristic of a medium-sized aromatic ketone. Its liquid state at room temperature, high boiling point, and hydrophobicity are key considerations for its handling and purification.

Property	Value	Source
Appearance	Colorless to pale yellow clear liquid	[1][7]
Boiling Point	237-240 °C at 760 mmHg	[2][6][8]
Density	0.958 - 0.985 g/cm ³	[2][6]
Refractive Index	~1.504	[2][6]
Water Solubility	Not miscible	[1][7][9]
Flash Point	93.2 °C	[2][9]
Storage	Sealed in dry, room temperature conditions	[9]

Synthesis and Mechanistic Considerations

The synthesis of 3-methyl-1-phenylbutan-2-one can be approached from several angles, each with its own merits regarding precursor availability, scalability, and reaction conditions. The choice of a synthetic route is often a strategic decision based on the overall goals of the research program.

Palladium-Catalyzed Cross-Coupling Route

A versatile and efficient laboratory-scale synthesis involves a palladium-catalyzed cross-coupling reaction. This method builds the core carbon skeleton by forming the key C-C bond between the aromatic ring and the butanone backbone.

- **Reaction:** Stille coupling of bromobenzene with 3-methyl-2-(tributylstannyl)-1-butene (an enol stannane derivative of isopropyl methyl ketone).
- **Reagents:** Bromobenzene, 3-methyl-2-acetoxy-1-butene (as a precursor to the enol stannane), tributyltin methoxide, and a palladium catalyst such as dichlorobis(tri-*o*-tolylphosphine)palladium(II).[\[1\]](#)[\[7\]](#)
- **Solvent & Conditions:** Toluene, heated at 100 °C for approximately 5 hours.[\[1\]](#)[\[7\]](#)
- **Causality:** This approach is favored for its high yield (often around 87%) and functional group tolerance.[\[1\]](#)[\[7\]](#) The mechanism hinges on the classic Stille cycle: oxidative addition of the palladium(0) catalyst to bromobenzene, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the catalyst. The choice of a palladium catalyst with bulky phosphine ligands (tri-*o*-tolylphosphine) helps to promote the reductive elimination step and prevent unwanted side reactions.

Experimental Protocol: Palladium-Catalyzed Synthesis

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add dichlorobis(tri-*o*-tolylphosphine)palladium(II) (0.03 eq) and dry toluene under an argon or nitrogen atmosphere.
- **Reagent Addition:** Add bromobenzene (1.0 eq), 3-methyl-2-acetoxy-1-butene (1.2 eq), and tributyltin methoxide (1.2 eq) via syringe.

- **Reaction:** Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1 hour.
- **Extraction:** Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure 3-methyl-1-phenylbutan-2-one.

Industrial-Scale Synthesis via Condensation and Reduction

For larger-scale production, a two-step approach analogous to the synthesis of the related 3-methyl-4-phenyl-2-butanone is often more economically viable.^[10] This method uses inexpensive, readily available bulk chemicals.

Step 1: Aldol Condensation

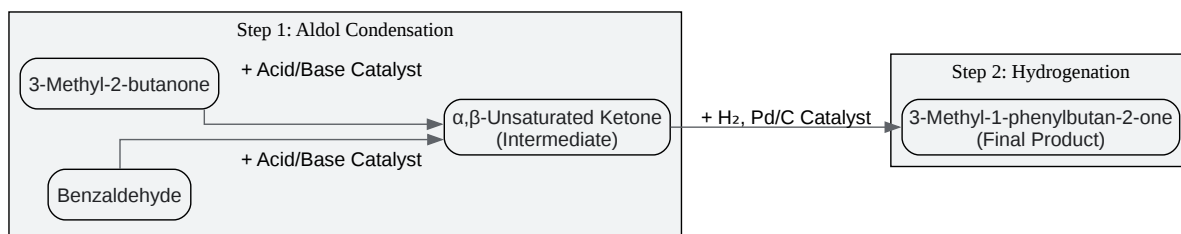
- **Reaction:** An acid- or base-catalyzed aldol condensation between benzaldehyde and 3-methyl-2-butanone (isopropyl methyl ketone). This forms the α,β -unsaturated ketone intermediate, 3-methyl-1-phenyl-1-en-2-one.
- **Causality:** This classic C-C bond-forming reaction is robust and well-understood. The conditions (catalyst, temperature) are chosen to favor the cross-condensation product over the self-condensation of the ketone.

Step 2: Catalytic Hydrogenation

- **Reaction:** Selective reduction of the carbon-carbon double bond of the enone intermediate.

- Reagents: Hydrogen gas (H_2) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).
- Causality: Catalytic hydrogenation is a clean, high-yielding, and atom-economical reduction method. The palladium catalyst is highly effective for reducing alkene double bonds without affecting the aromatic ring or the carbonyl group under controlled conditions (moderate pressure and temperature). This selectivity is crucial for obtaining the desired product.

Workflow: Industrial Synthesis Pathway



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Caption: Two-step industrial synthesis route.

Analytical Characterization: A Spectroscopic Signature

Confirming the identity and purity of 3-methyl-1-phenylbutan-2-one is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.^{[1][2][11]}

- ^1H NMR (Proton NMR): The proton spectrum will show characteristic signals for each type of hydrogen atom.
 - Phenyl Protons: A multiplet in the aromatic region (~ 7.1 - 7.3 ppm) integrating to 5H.
 - Benzylic Protons ($-\text{CH}_2-$): A singlet at ~ 3.6 ppm integrating to 2H. The singlet nature indicates no adjacent protons.
 - Methine Proton ($-\text{CH}-$): A septet at ~ 2.8 ppm integrating to 1H, split by the six adjacent methyl protons.
 - Isopropyl Methyl Protons ($-\text{CH}(\text{CH}_3)_2$): A doublet at ~ 1.1 ppm integrating to 6H, split by the single methine proton.
- ^{13}C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
 - Carbonyl Carbon ($\text{C}=\text{O}$): A characteristic downfield signal at ~ 212 - 215 ppm.[\[10\]](#)
 - Aromatic Carbons: Multiple signals between ~ 126 - 135 ppm.
 - Benzylic Carbon ($-\text{CH}_2-$): A signal around 49-51 ppm.
 - Methine Carbon ($-\text{CH}-$): A signal around 41-43 ppm.
 - Isopropyl Methyl Carbons ($-\text{CH}(\text{CH}_3)_2$): A signal around 18-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[2\]](#)[\[12\]](#)

- C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm^{-1} . This is the most prominent feature in the spectrum and is definitive for the carbonyl group.
- C-H Stretch (Aromatic): Multiple sharp peaks just above 3000 cm^{-1} (typically 3030 - 3100 cm^{-1}).
- C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm^{-1} (typically 2870 - 2970 cm^{-1}).

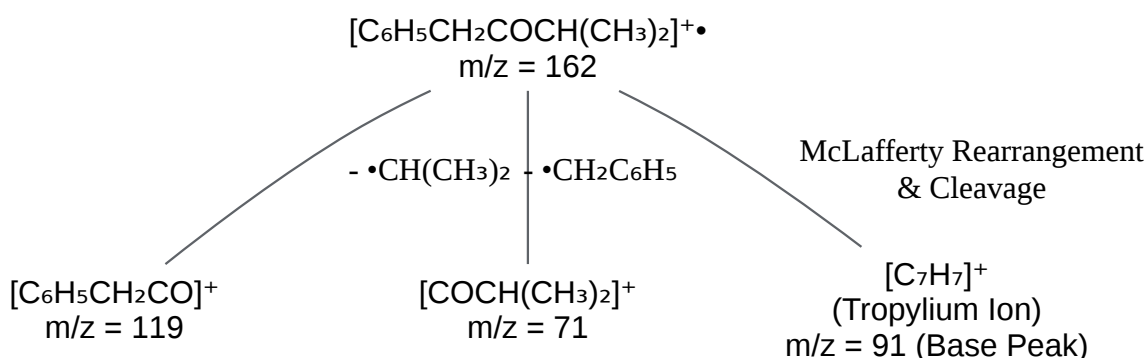
- C=C Stretch (Aromatic Ring): Overtone and combination bands in the 1600-2000 cm^{-1} region and fundamental vibrations around 1450-1600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.^[11]

- Molecular Ion ($\text{M}^{+\bullet}$): The parent peak should be observed at $m/z = 162$, corresponding to the molecular weight of the compound.
- Key Fragmentation Pathways:
 - Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is a common fragmentation for ketones. This would lead to two primary fragment ions:
 - Loss of the isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$) to give the benzylacetylium ion at $m/z = 119$.
 - Loss of the benzyl radical ($\bullet\text{CH}_2\text{Ph}$) to give the isobutyrylium ion at $m/z = 71$.
 - Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium ion at $m/z = 91$. This is often the base peak in the spectrum.

Diagram: Key Mass Spec Fragmentations



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Caption: Predicted major fragmentation pathways.

Chemical Reactivity and Applications

The utility of 3-methyl-1-phenylbutan-2-one stems from its three reactive centers: the carbonyl group, the α -protons on the benzylic methylene, and the benzylic C-H bonds themselves. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Reactivity Profile

- **Carbonyl Chemistry:** The ketone can undergo a wide range of nucleophilic additions. For instance, reaction with Grignard reagents (e.g., methylmagnesium iodide) will attack the carbonyl carbon to form a tertiary alcohol.^[13] Reductions with agents like sodium borohydride (NaBH_4) will yield the corresponding secondary alcohol, 3-methyl-1-phenylbutan-2-ol.
- **Enolate Formation:** The protons on the benzylic methylene group (alpha to the carbonyl) are acidic and can be removed by a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile that can be alkylated, acylated, or used in aldol-type condensation reactions, allowing for further elaboration of the molecular structure.
- **Benzylic Position Reactivity:** The benzylic position can be functionalized through radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation.

Applications in Synthesis

While broadly cited as a "pharmaceutical intermediate,"^{[3][4][9]} specific public-domain examples in FDA-approved drug syntheses are not prevalent, suggesting its use may be in proprietary or developmental pathways.

However, the structural motif is of significant importance in the synthesis of high-value chemicals, particularly in the agrochemical industry. The related compound 3-methyl-2-butanone is a crucial intermediate in the production of various modern herbicides, insecticides,

and fungicides. This highlights the industrial relevance of the isobutyryl fragment in bioactive molecules.

Furthermore, benzyl ketones, in general, are fundamental building blocks for a variety of complex molecules and heterocycles found in medicinal chemistry. They serve as precursors for isobenzofurans, isoindoles, and other scaffolds that are of interest in drug discovery programs. The compound also finds application in the flavor and fragrance industry due to its aromatic profile.^{[3][4]}

Purification and Handling

Purification Methodologies

- **Vacuum Distillation:** Given its high boiling point (237-240 °C), purification of gram-to-kilogram quantities is best achieved by vacuum distillation.^[6] This allows the compound to boil at a much lower, more manageable temperature, preventing thermal decomposition. A typical procedure would involve distillation at a reduced pressure (e.g., 10-20 mmHg), which would lower the boiling point significantly.
- **Flash Column Chromatography:** For smaller scales or for removing impurities with similar boiling points, flash column chromatography is effective.
 - **Stationary Phase:** Silica gel is the standard choice.
 - **Mobile Phase (Eluent):** A non-polar solvent system is required due to the compound's low polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and increasing to 10%) is a common strategy to effectively separate the product from non-polar impurities and more polar byproducts.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. Information is derived from standard Safety Data Sheets (SDS).

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Use non-sparking tools and ground equipment to prevent static discharge, as the compound is combustible.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.
- **First Aid:**
 - **Skin Contact:** Immediately wash with soap and plenty of water.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - **Inhalation:** Move the person into fresh air.
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

3-Methyl-1-phenylbutan-2-one is a versatile and synthetically valuable molecule. Its straightforward synthesis from common starting materials, combined with the multiple reactive sites it possesses, makes it an important building block for creating more complex molecular architectures. While its direct role in specific blockbuster pharmaceuticals is not widely publicized, its utility as an intermediate is well-established, and the importance of its core structural elements is evident in related fields like agrochemical synthesis. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and development professionals to leverage this compound to its full potential in their scientific endeavors.

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